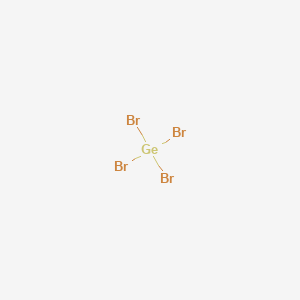

Germanium tetrabromide

Overview

Description

Germanium tetrabromide is a chemical compound studied in various contexts, including its molecular structure and synthesis. For instance, Schultz et al. (1982) explored the molecular structure of germanium dibromide, which is closely related to germanium tetrabromide, by using electron diffraction, indicating relevance to the study of germanium tetrabromide as well (Schultz et al., 1982).

Synthesis Analysis

The synthesis of germanium compounds, including germanium tetrabromide, often involves high-temperature reactions. For example, Gerion et al. (2004) described the synthesis of germanium nanocrystals through high-temperature decomposition, which is indicative of the methods used in synthesizing germanium compounds (Gerion et al., 2004).

Molecular Structure Analysis

The molecular structure of germanium compounds, including tetrabromide, has been extensively studied. Polk (1971) developed a model for the structure of amorphous germanium, which provides insights into the atomic arrangement in germanium-based materials (Polk, 1971).

Chemical Reactions and Properties

Germanium tetrabromide participates in various chemical reactions. For instance, Shah et al. (2010) synthesized Germanium tetra(tertiary butoxide) and explored its reactivity, indicating the potential reactions and properties of germanium compounds (Shah et al., 2010).

Physical Properties Analysis

The physical properties of germanium compounds have been a subject of research. For example, Swamy and Bhuiyan (1980) used the reference interaction site model to study the structure of liquid Germanium tetrabromide, providing insight into its physical properties (Swamy & Bhuiyan, 1980).

Chemical Properties Analysis

The chemical properties of germanium tetrabromide are closely related to its molecular structure and reactivity. Research such as that by Prewitt and Young (1965), who studied the crystal structures of germanium disulfides, contributes to understanding the chemical properties of germanium compounds (Prewitt & Young, 1965).

Scientific Research Applications

Liquid Structure Analysis : The structure of liquid Germanium tetrabromide was studied using the reference interaction site model. This study contributes to understanding the inter-molecular atomic distribution in liquids like GeBr4, which forms an interlocking structure in its liquid state (Swamy & Bhuiyan, 1980).

Microbial Interactions : Research on the interactions between Germanium and microbial species is important from both fundamental and applied perspectives. Germanium's potential applications in electronics, computer engineering, and medicine make understanding its biological interactions crucial (Lee, Trevors, & Van Dyke, 1990).

Solar Cell Enhancement : Germanium tetrabromide added to zinc tetraphenyl porphyrin/fullerene bulk heterojunction solar cells improved photovoltaic and optical properties. This research highlights GeBr4's role in enhancing solar energy conversion efficiency (Suzuki, Nishimura, & Oku, 2014).

Toxicity and Health Impact : A study on the mutagenicity, carcinogenicity, and teratogenicity of Germanium compounds found that they generally have low toxicity. Interestingly, some forms of Germanium can inhibit cancer development (Gerber & Leonard, 1997).

Nanocrystal Synthesis : Germanium nanocrystals, synthesized from germanium tetrachloride and hydrogen, have applications in electronic and optoelectronic devices. Adjusting the plasma power in the synthesis process allows control over the crystallinity of these particles (Gresback, Holman, & Kortshagen, 2007).

Thermodynamic Characteristics : The study of the thermodynamic characteristics of sublimation and vaporization of Germanium tetrabromide is essential for understanding its physical properties and applications in various scientific fields (Zelenina, Chusova, & Stenin, 1999).

Safety And Hazards

Future Directions

properties

IUPAC Name |

tetrabromogermane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Br4Ge/c1-5(2,3)4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJHDVMPJLLGYBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Ge](Br)(Br)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

GeBr4, Br4Ge | |

| Record name | germanium(IV) bromide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2065468 | |

| Record name | Germane, tetrabromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Germanium tetrabromide | |

CAS RN |

13450-92-5 | |

| Record name | Tetrabromogermane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13450-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Germane, tetrabromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013450925 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Germane, tetrabromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Germane, tetrabromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Germanium tetrabromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.270 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-([1,2,3]Triazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B77207.png)

![{4-[(Dimethylamino)methyl]phenyl}(diphenyl)methanol](/img/structure/B77235.png)